Phe-Val

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHDJWSAXBGJIP-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344956 |

Source

|

| Record name | L-Phenylalanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Phenylalanylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-90-9 |

Source

|

| Record name | L-Phenylalanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phe-Val Dipeptide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Phenylalanyl-Valine (Phe-Val). It delves into the historical context of its discovery within the broader field of peptide chemistry, details modern and classical methods for its synthesis and characterization, and explores its known and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, collated quantitative data, and visual representations of relevant pathways and workflows.

Discovery and History

The journey of the this compound dipeptide is intrinsically linked to the foundational work of peptide chemistry. While the specific first synthesis of this compound is not prominently documented, its existence is a direct consequence of the pioneering efforts in peptide synthesis initiated in the early 20th century.

Emil Fischer, a Nobel laureate, is widely regarded as the father of peptide chemistry. In 1901, he and Ernest Fourneau reported the first synthesis of a dipeptide, glycylglycine, by hydrolyzing its cyclic form, diketopiperazine.[1][2][3][4] This seminal work laid the groundwork for systematically linking amino acids via peptide bonds. Fischer's methods, which involved protecting the amino group and activating the carboxyl group of amino acids, paved the way for the synthesis of longer and more complex peptides, including the theoretical and eventual practical synthesis of dipeptides like this compound.[1][2][3]

The early methods of peptide synthesis were conducted in solution, a process now known as liquid-phase peptide synthesis (LPPS).[2] These classical techniques were instrumental in proving that peptides could be synthesized chemically, a feat for which Vincent du Vigneaud was awarded the Nobel Prize in Chemistry in 1955 for the synthesis of oxytocin.[2]

The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, making the synthesis of peptides faster, more efficient, and automatable.[2] This technology has become the standard for producing peptides like this compound for research and pharmaceutical applications.

While the initial discovery of this compound as a distinct entity is not marked by a singular event, its identity as a fundamental dipeptide building block has been recognized through the systematic advancements in peptide chemistry over the last century. Today, this compound is recognized as an endogenous metabolite found in biological systems and is a subject of interest for its potential biological activities.[5]

Synthesis and Characterization

The synthesis of this compound can be achieved through both classical solution-phase methods and modern solid-phase techniques. Characterization is crucial to confirm the identity and purity of the synthesized dipeptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard manual Fmoc-based solid-phase synthesis of the this compound dipeptide.

Materials:

-

Fmoc-Val-Wang resin

-

Fmoc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

DMF

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to the resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate the mixture by stirring for 15 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal Phenylalanine.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Workflow Diagram:

References

Phenylalanyl-valine: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-valine (Phe-Val) is a dipeptide composed of the essential amino acids L-phenylalanine and L-valine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visualizations of relevant biochemical pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this dipeptide.

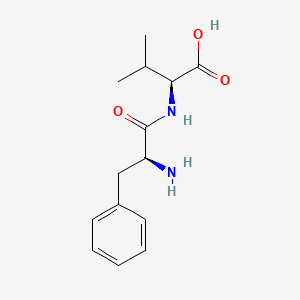

Chemical Structure and Properties

Phenylalanyl-valine is formed through a peptide bond between the carboxyl group of phenylalanine and the amino group of valine.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of Phenylalanyl-valine are summarized in the table below. Data for the constituent amino acids are also provided for comparison.

| Property | Phenylalanyl-valine | L-Phenylalanine | L-Valine | Source |

| Molecular Formula | C₁₄H₂₀N₂O₃ | C₉H₁₁NO₂ | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 264.32 g/mol | 165.19 g/mol | 117.15 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid | (2S)-2-amino-3-phenylpropanoic acid | (2S)-2-amino-3-methylbutanoic acid | [1] |

| Melting Point | Not available | 283 °C (decomposes) | 315 °C | [2][3][4] |

| Boiling Point | Not available | Sublimes | Sublimes | [3][4] |

| Water Solubility | Not available | 26.4 g/L at 25 °C | 88.5 g/L at 25 °C | [3][5] |

| LogP (experimental) | -0.84 (extrapolated) | -1.38 | -2.26 | [1] |

| pKa₁ (α-COOH) | Not available | 1.83 | 2.32 | |

| pKa₂ (α-NH₃⁺) | Not available | 9.13 | 9.62 |

Spectroscopic Data

Mass Spectrometry: Some mass spectral data for Phenylalanyl-valine is available in public databases like PubChem.[1] The fragmentation pattern would be expected to show characteristic losses of the side chains and cleavage of the peptide bond.

NMR Spectroscopy: Predicted ¹H and ¹³C NMR spectra for the constituent amino acids, L-phenylalanine and L-valine, are available in databases such as the Human Metabolome Database.[6][7][8] An experimental ¹H NMR spectrum for Phenylalanyl-valine would show characteristic peaks for the aromatic protons of the phenylalanine residue, the aliphatic protons of both amino acid side chains, and the amide and alpha-protons of the peptide backbone.

Biological Activity and Signaling Pathways

Dipeptides like Phenylalanyl-valine can be absorbed intact in the intestine and may exert biological effects. While direct studies on Phenylalanyl-valine are limited, the activities of its constituent amino acids provide insights into its potential roles. Both phenylalanine and valine are known to influence key cellular signaling pathways, particularly the mammalian target of rapamycin (B549165) (mTOR) pathway , which is a central regulator of cell growth, proliferation, and protein synthesis.[9][10]

Potential Signaling Pathway

The diagram below illustrates a potential signaling pathway through which Phenylalanyl-valine might influence cellular metabolism, based on the known roles of its constituent amino acids in activating the mTOR pathway.

Experimental Protocols

Synthesis of Phenylalanyl-valine

Phenylalanyl-valine can be synthesized using either solution-phase or solid-phase peptide synthesis (SPPS) methods. Below is a representative protocol for solid-phase synthesis using Fmoc chemistry.

Workflow for Solid-Phase Synthesis of Phenylalanyl-valine:

Materials:

-

Fmoc-Val-Wang resin

-

Fmoc-Phe-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

-

Washing: Wash the resin as in step 3.

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added phenylalanine.

-

Washing: Wash the resin as in step 3.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove side-chain protecting groups.

-

Precipitation and Isolation: Filter the resin and precipitate the crude Phenylalanyl-valine by adding the filtrate to cold diethyl ether. Centrifuge to collect the precipitate and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude dipeptide is purified by reversed-phase HPLC.

Materials:

-

Crude Phenylalanyl-valine

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A.

-

Chromatography:

-

Equilibrate the C18 column with Mobile Phase A.

-

Inject the sample and elute with a linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes).

-

Monitor the elution at 220 nm and 280 nm.

-

-

Fraction Collection and Lyophilization: Collect the fractions containing the pure dipeptide and lyophilize to obtain a white powder.

Analysis by HPLC and Mass Spectrometry

The purity and identity of the synthesized Phenylalanyl-valine can be confirmed by analytical HPLC and mass spectrometry.

Analytical HPLC Workflow:

References

- 1. This compound | C14H20N2O3 | CID 7359122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sepax-tech.com.cn [sepax-tech.com.cn]

- 6. hmdb.ca [hmdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]

- 9. Phenylalanine and valine differentially stimulate milk protein synthetic and energy-mediated pathway in immortalized bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Role of Phe-Val in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanine-Valine (Phe-Val) is a naturally occurring metabolite formed from the proteinogenic amino acids L-phenylalanine and L-valine.[1][2] While direct research on the specific metabolic roles of this compound is limited, evidence from studies on structurally similar peptides suggests its potential involvement in key metabolic pathways, particularly in glucose homeostasis. This technical guide synthesizes the available information on this compound and related peptides, outlining its plausible biological functions, proposing detailed experimental protocols for its investigation, and visualizing the potential signaling pathways it may modulate. The primary hypothesized mechanism of action for this compound is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme responsible for the degradation of incretin (B1656795) hormones, which are crucial for insulin (B600854) secretion and glucose control.

Introduction: The Emerging Role of Bioactive Dipeptides

Bioactive peptides derived from food proteins are increasingly recognized for their potential to modulate physiological processes and influence health outcomes. Dipeptides, as the simplest form of peptides, can be absorbed intact from the gastrointestinal tract and exert biological effects. This compound, composed of the aromatic amino acid phenylalanine and the branched-chain amino acid valine, is of particular interest due to the established roles of its constituent amino acids in metabolism. Phenylalanine serves as a precursor for tyrosine and subsequent catecholamine synthesis, while valine is involved in muscle metabolism and glucose homeostasis. This guide explores the potential for this compound to act as a functional entity in metabolic regulation.

Hypothesized Biological Role of this compound in Metabolic Pathways

Based on current research on related di- and tripeptides, the primary biological role of this compound in metabolic pathways is likely centered on the modulation of the incretin system through the inhibition of Dipeptidyl Peptidase-IV (DPP-IV).

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is a serine protease that inactivates incretin hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-IV, the half-life of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon (B607659) release, and improved overall glucose control.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

Beyond prolonging its action, certain amino acids and peptides can directly stimulate the secretion of GLP-1 from enteroendocrine L-cells in the gut. Studies have shown that peptides containing phenylalanine and valine can trigger the release of GLP-1.[3] This suggests a dual action for this compound: both stimulating the release and extending the activity of this important incretin hormone.

Improvement of Insulin Sensitivity and Glucose Uptake

The downstream effects of increased GLP-1 levels include improved insulin sensitivity in peripheral tissues such as muscle and adipose tissue. Enhanced insulin signaling leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake from the bloodstream. The tripeptide Phe-Leu-Val has been demonstrated to reduce inflammatory responses and improve insulin resistance in adipocytes, lending support to the potential role of this compound in similar pathways.

Potential Effects on Lipid Metabolism

The constituent amino acids of this compound, phenylalanine and valine, are involved in lipid metabolism. While direct evidence for this compound's role is lacking, it is plausible that the dipeptide could influence lipid metabolism in hepatocytes, potentially affecting lipid accumulation and oxidation.

Quantitative Data Summary

Direct quantitative data for the metabolic effects of this compound are not extensively reported in the scientific literature. The following table summarizes data from closely related peptides to provide a comparative context for the potential potency of this compound.

| Peptide/Compound | Target/Assay | Cell Line/System | Key Finding (IC50/Effect) | Reference |

| Trp-Val | DPP-IV Inhibition | In vitro | Inhibits DPP-IV | [2] |

| Phe-Pro | DPP-IV Inhibition | In vitro | IC50 = 0.36 mM | [4] |

| γ-Glu-Phe | GLP-1 Secretion | STC-1 cells | Stimulates GLP-1 release | [3] |

| Phe-Leu-Val | Insulin Resistance | 3T3-L1 Adipocytes | Reduces TNFα-induced insulin resistance | [3] |

| Val-Phe | ACE Inhibition | In vitro | Potent ACE inhibitor | [5] |

Note: The data presented for peptides other than this compound are intended to be illustrative of the potential activities of di- and tripeptides containing phenylalanine and/or valine.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of this compound in Glucose Homeostasis

The proposed mechanism of action for this compound involves its interaction with the incretin system, leading to a cascade of events that improve glucose metabolism.

Experimental Workflow for Investigating this compound's Metabolic Effects

A systematic approach is required to elucidate the specific biological roles of this compound. The following workflow outlines the key experiments.

References

- 1. Val-Phe | C14H20N2O3 | CID 6993120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C14H20N2O3 | CID 7359122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. γ-[Glu](n=1,2)-Phe/-Met/-Val stimulates gastrointestinal hormone (CCK and GLP-1) secretion by activating the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ala-Val-Phe and Val-Phe: ACE inhibitory peptides derived from insect protein with antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Technical Profile of Phenylalanyl-Valine Dipeptide: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-valine (Phe-Val) is a dipeptide composed of the essential amino acids L-phenylalanine and L-valine. While extensive research exists on its constituent amino acids, the natural occurrence, and specific biological roles of the this compound dipeptide are less well-documented. This technical guide synthesizes the current understanding of this compound, focusing on its likely natural sources, potential biological activities, and detailed methodologies for its detection and quantification. Emerging evidence suggests its presence in protein-rich fermented foods and its potential contribution to sensory properties and bioactive functions. This document provides a comprehensive resource for researchers investigating the metabolic and physiological significance of this and other small peptides.

Introduction

Dipeptides are fundamental biomolecules resulting from the enzymatic or chemical hydrolysis of proteins. They serve not only as intermediates in protein metabolism but, in some cases, also exhibit distinct biological activities. Phenylalanyl-valine (this compound), formed from the linkage of phenylalanine and valine, is a dipeptide of interest due to the physiological importance of its constituent amino acids. Phenylalanine is a precursor for several neurotransmitters, while valine is a branched-chain amino acid crucial for muscle metabolism and growth. This guide explores the natural occurrence of this compound, its potential bioactivities, and provides detailed experimental protocols for its analysis.

Natural Occurrence of Phenylalanyl-Valine

Direct quantitative data on the natural occurrence of Phenylalanyl-valine is limited in the scientific literature. However, its presence can be inferred in environments rich in protein and proteolytic activity.

Fermented Foods

Fermented dairy products, such as aged cheeses, and cured meats are significant sources of a diverse array of peptides generated from the breakdown of proteins like casein and myosin. The enzymatic activity of starter cultures and endogenous proteases during ripening leads to the formation of numerous di- and tripeptides, including likely this compound.

Protein Digestion

This compound is an expected transient product of protein digestion in the gastrointestinal tract. The breakdown of dietary proteins by pepsin, trypsin, and other peptidases releases a mixture of free amino acids and small peptides, which are then available for absorption.

Table 1: Potential Natural Sources of Phenylalanyl-Valine

| Source Category | Specific Examples | Rationale for Presence |

| Fermented Dairy | Aged Cheddar, Parmesan, Gouda | Extensive proteolysis of casein by microbial and milk enzymes during ripening.[1][2][3][4] |

| Cured Meats | Prosciutto, Salami | Proteolytic breakdown of muscle proteins during the curing and aging process.[5] |

| Gastrointestinal Tract | Small Intestine | Incomplete hydrolysis of dietary proteins by digestive enzymes. |

| Plant-based Fermented Foods | Tempeh, Miso | Proteolysis of plant proteins (e.g., soy) by fermenting microorganisms. |

Potential Biological Activities and Sensory Properties

While specific signaling pathways for this compound have not been elucidated, the activities of similar dipeptides and its constituent amino acids suggest potential biological roles.

Sensory Properties

Dipeptides containing hydrophobic amino acids like phenylalanine and valine are often associated with a bitter taste.[6][7][8] The intensity of bitterness can be influenced by the position of the amino acids within the dipeptide.[6] For this compound, a notable bitter taste is expected, which could contribute to the complex flavor profiles of aged cheeses and other fermented foods.

Bioactive Potential

Peptides derived from food proteins can exhibit a range of bioactive properties. While specific studies on this compound are sparse, related dipeptides have demonstrated various activities.

Table 2: Potential Bioactivities of Phenylalanyl-Valine

| Activity | Description | Rationale/Supporting Evidence |

| ACE-Inhibitory | Inhibition of Angiotensin-Converting Enzyme, which plays a role in blood pressure regulation. | Peptides with hydrophobic amino acids, particularly at the C-terminus, often exhibit ACE-inhibitory activity.[9][10][11] |

| Antioxidant | Scavenging of free radicals to mitigate oxidative stress. | The presence of phenylalanine may contribute to antioxidant properties through its aromatic ring.[12][13][14] |

| Dipeptidyl Peptidase IV (DPP-IV) Inhibition | Inhibition of DPP-IV, an enzyme involved in glucose metabolism. | Certain dipeptides are known to inhibit DPP-IV. |

Experimental Protocols

The quantification of this compound in complex matrices requires sensitive and specific analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose.

Sample Preparation: Extraction of Peptides from Cheese

This protocol is adapted from methods for peptide extraction from aged cheese.[15][16][17]

-

Homogenization: Grate a representative sample of the cheese. Weigh 2.5 g of the grated cheese into a centrifuge tube.

-

Extraction: Add 10 mL of a water-soluble extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5). Homogenize the mixture using a high-speed homogenizer for 2 minutes on ice.

-

Incubation and Centrifugation: Incubate the homogenate at 40°C for 1 hour with gentle agitation to enhance extraction. Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with deionized water.

-

Load the filtered extract onto the cartridge.

-

Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.

-

Elute the peptides with an appropriate solvent, such as 50% acetonitrile (B52724) in water with 0.1% formic acid.

-

-

Drying and Reconstitution: Dry the eluted peptide fraction under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of Phenylalanyl-Valine

This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating small peptides.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard (e.g., this compound-d8).

-

Predicted MRM Transitions for Phenylalanyl-Valine (m/z 265.16):

-

Q1: 265.16 -> Q3: 120.08 (Phenylalanine immonium ion)

-

Q1: 265.16 -> Q3: 72.08 (Valine immonium ion)

-

Q1: 265.16 -> Q3: 148.12 (y1 ion)

-

-

-

Instrument Parameters: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

-

-

Quantification:

-

Construct a calibration curve using a series of known concentrations of a this compound analytical standard spiked with a constant concentration of the internal standard.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations: Pathways and Workflows

Metabolic Fate of Phenylalanyl-Valine

Since specific signaling pathways for this compound are not known, the most relevant visualization is its breakdown and the entry of its constituent amino acids into their established metabolic pathways.

References

- 1. Identification of bitter peptides in aged cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. lait.dairy-journal.org [lait.dairy-journal.org]

- 4. researchgate.net [researchgate.net]

- 5. Bioactive and Sensory Di- and Tripeptides Generated during Dry-Curing of Pork Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Bitterness of Phenylalanine- and Tyrosine-containing Peptides [jstage.jst.go.jp]

- 8. tandfonline.com [tandfonline.com]

- 9. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on the Bioactivities of ACE-inhibitory Peptides with Phenylalanine C-terminus Using 3D-QSAR, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]

- 13. mdpi.com [mdpi.com]

- 14. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of the UHPLC-DIA-HRMS Method for Determination of Cheese Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. cem.de [cem.de]

The Crossroads of Essential Amino Acid Production: A Technical Guide to Phenylalanine and Valine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathways of two essential amino acids: Phenylalanine (Phe) and Valine (Val). A thorough understanding of these metabolic routes is critical for advancements in metabolic engineering, drug discovery, and the development of novel herbicides. This document details the enzymatic steps, key intermediates, and regulatory mechanisms in various organisms, presents quantitative data for comparative analysis, and outlines relevant experimental methodologies.

Phenylalanine Biosynthesis: A Tale of Two Pathways

Phenylalanine, an aromatic amino acid, is a fundamental building block for proteins and a precursor to a vast array of secondary metabolites vital for plant defense and human health.[1][2] Its biosynthesis from chorismate, the final product of the shikimate pathway, proceeds through two primary, alternative routes: the arogenate pathway and the phenylpyruvate pathway.[3][4][5][6]

The Arogenate Pathway

The arogenate pathway is considered the predominant route for Phenylalanine synthesis in plants.[7] It involves the following key steps:

-

Chorismate to Prephenate: The pathway initiates with the conversion of chorismate to prephenate, a reaction catalyzed by the enzyme chorismate mutase .[8][9]

-

Prephenate to Arogenate: Prephenate is then transaminated to form arogenate by prephenate aminotransferase .[3][10]

-

Arogenate to Phenylalanine: The final step is the dehydration and decarboxylation of arogenate to yield Phenylalanine, catalyzed by arogenate dehydratase .[3][10]

The Phenylpyruvate Pathway

More common in microorganisms, the phenylpyruvate pathway also exists in plants and provides an alternative route for Phenylalanine biosynthesis.[6][10] The steps are as follows:

-

Chorismate to Prephenate: This initial step is identical to the arogenate pathway, utilizing chorismate mutase .

-

Prephenate to Phenylpyruvate: Prephenate undergoes dehydration and decarboxylation to form phenylpyruvate, a reaction catalyzed by prephenate dehydratase .[10]

-

Phenylpyruvate to Phenylalanine: The final step is the transamination of phenylpyruvate to Phenylalanine by a phenylpyruvate aminotransferase .[10]

Regulation of Phenylalanine Biosynthesis

The biosynthesis of Phenylalanine is tightly regulated to meet cellular demands and conserve energy. The primary regulatory mechanism is feedback inhibition , where the end product, Phenylalanine, inhibits the activity of key enzymes in the pathway. Specifically, Phenylalanine can allosterically inhibit chorismate mutase and arogenate dehydratase.[4][5] In some organisms, these enzymes exist as bifunctional proteins, combining multiple catalytic activities and regulatory domains.[10][11][12]

Visualization of Phenylalanine Biosynthesis Pathways

Caption: Phenylalanine biosynthesis via the arogenate and phenylpyruvate pathways.

Valine Biosynthesis: A Branch of Aliphatic Amino Acid Production

Valine is a branched-chain amino acid (BCAA) essential for protein synthesis and various metabolic processes.[13] Its biosynthesis starts from pyruvate (B1213749), a central metabolite derived from glycolysis.[13][14] The pathway is conserved in bacteria, archaea, fungi, and plants.[14]

The key enzymatic steps in Valine biosynthesis are:

-

Pyruvate to α-Acetolactate: Two molecules of pyruvate are condensed to form α-acetolactate. This reaction is catalyzed by acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase.[13][15] This enzyme is a key regulatory point in the pathway and is a common target for herbicides.[16]

-

α-Acetolactate to α,β-Dihydroxyisovalerate: Through a two-step reaction involving isomerization and reduction, α-acetolactate is converted to α,β-dihydroxyisovalerate by acetohydroxy acid isomeroreductase .[13]

-

α,β-Dihydroxyisovalerate to α-Ketoisovalerate: A dehydration reaction catalyzed by dihydroxyacid dehydratase removes a water molecule to form α-ketoisovalerate.[13]

-

α-Ketoisovalerate to Valine: The final step is a transamination reaction where an amino group is transferred to α-ketoisovalerate to produce Valine. This is catalyzed by a valine aminotransferase or a more general branched-chain amino acid transaminase .[13][14]

Regulation of Valine Biosynthesis

Similar to Phenylalanine, the Valine biosynthetic pathway is primarily regulated by feedback inhibition . Valine, the end product, inhibits the activity of the first enzyme in the pathway, acetohydroxyacid synthase (AHAS).[13][17] The expression of the genes encoding the biosynthetic enzymes can also be regulated by the cellular concentration of Valine and the other branched-chain amino acids, leucine (B10760876) and isoleucine.[18]

Visualization of Valine Biosynthesis Pathway

Caption: The biosynthetic pathway of Valine starting from pyruvate.

Quantitative Data on Key Enzymes

The following tables summarize available kinetic data for key enzymes in the Phenylalanine and Valine biosynthesis pathways. This data is crucial for metabolic modeling and understanding pathway flux.

Table 1: Kinetic Parameters of Chorismate Mutase

| Organism | Enzyme Type | Substrate | K_m (µM) | k_cat (s⁻¹) | Activators/Inhibitors | Reference |

| Aerobacter aerogenes | Bifunctional with Prephenate Dehydrogenase | Chorismate | - | - | Activator: NAD+, NADH; Inhibitor: Prephenate, Hydroxyphenylpyruvate | [11] |

| Escherichia coli | Bifunctional with Prephenate Dehydratase | Chorismate | Complex pH dependence | pH independent | Inhibitor: Citrate | [12] |

| Escherichia coli | Monofunctional | Chorismate | - | - | Activation Energy (in enzyme): 11.3 kcal/mol | [19] |

Table 2: Kinetic Parameters of Acetohydroxyacid Synthase (AHAS)

| Organism | Isozyme | Substrate(s) | V_AHB / V_AL Ratio | Notes | Reference |

| Escherichia coli | III | Pyruvate, 2-Ketobutyrate | 40 ± 3 | The sum of the rates of acetolactate and acetohydroxybutyrate formation was nearly independent of the 2-ketobutyrate concentration. | [20] |

Table 3: Metabolic Flux Data for Aromatic Amino Acid Pathway

| Organism | Pathway Section | Flux (mmol gDW⁻¹ h⁻¹) | Reference |

| E. coli | Phenylalanine | 0.1296 | [21] |

| M. barkeri | Phenylalanine | 0.0041 | [21] |

Experimental Protocols

Studying the Phenylalanine and Valine biosynthesis pathways involves a variety of experimental techniques. Below are generalized methodologies for key experiments.

Enzyme Assays

Enzyme assays are fundamental for characterizing the kinetic properties of biosynthetic enzymes. Spectrophotometric assays are commonly employed.[22]

General Principle: The activity of an enzyme is monitored by measuring the change in absorbance of a substrate or product over time at a specific wavelength.[22]

Methodology for Chorismate Mutase Assay (Continuous Spectrophotometric):

-

Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Substrate: Add a known concentration of chorismate to the buffer.

-

Enzyme Initiation: Initiate the reaction by adding a purified preparation of chorismate mutase.

-

Measurement: Monitor the decrease in absorbance at 274 nm, which corresponds to the conversion of chorismate to prephenate.

-

Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Methodology for Acetohydroxyacid Synthase (AHAS) Assay (Endpoint Assay):

-

Reaction Mixture: Prepare a reaction buffer containing pyruvate, ThDP, MgCl₂, and FAD at an optimal pH.

-

Enzyme Initiation: Add the purified AHAS enzyme to start the reaction and incubate at a specific temperature (e.g., 37°C).

-

Reaction Termination: Stop the reaction after a defined time by adding sulfuric acid. This also decarboxylates the product, α-acetolactate, to acetoin (B143602).

-

Colorimetric Detection: Add α-naphthol and creatine (B1669601) to the mixture and incubate to allow for color development (Voges-Proskauer reaction).

-

Measurement: Measure the absorbance at 525 nm.

-

Standard Curve: Generate a standard curve with known concentrations of acetoin to quantify the amount of product formed.

Metabolic Flux Analysis (MFA)

MFA is a powerful technique to quantify the flow of metabolites through a metabolic network.

General Principle: Cells are cultured in the presence of isotopically labeled substrates (e.g., ¹³C-glucose). The distribution of the isotope label in the amino acids and other metabolites is then measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern provides information about the relative activities of different pathways.[23]

Workflow for ¹³C-based Metabolic Flux Analysis:

Caption: A generalized workflow for ¹³C-based metabolic flux analysis.

Gene Knockout and Overexpression Studies

To understand the physiological role of specific enzymes and pathways, genetic manipulation techniques are employed.

Gene Knockout:

-

Construct Design: Create a knockout cassette containing a selectable marker flanked by sequences homologous to the target gene.

-

Transformation: Introduce the cassette into the host organism.

-

Selection and Verification: Select for transformants that have incorporated the marker and verify the gene deletion by PCR and/or sequencing.

-

Phenotypic Analysis: Analyze the resulting mutant for changes in growth, amino acid requirements, and metabolite profiles.

Gene Overexpression:

-

Cloning: Clone the gene of interest into an expression vector under the control of a strong promoter.

-

Transformation: Introduce the vector into the host organism.

-

Analysis: Quantify the increase in gene expression (e.g., by qRT-PCR) and enzyme activity. Analyze the metabolic consequences, such as increased production of the target amino acid.

This guide provides a foundational understanding of the Phenylalanine and Valine biosynthesis pathways. The presented data and methodologies serve as a valuable resource for researchers aiming to further elucidate and engineer these essential metabolic networks.

References

- 1. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fundamental plant chemicals trace back to bacteria – UW–Madison News [news.wisc.edu]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Plants use 'unusual' microbial-like pathway to make essential amino acid - Purdue University [purdue.edu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic studies on the reactions catalyzed by chorismate mutase-prephenate dehydrogenase from Aerobacter aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic studies on the mechanism of chorismate mutase/prephenate dehydratase from Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Valine - Wikipedia [en.wikipedia.org]

- 15. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Biosynthesis and Regulation of the Branched-Chain Amino Acids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A definitive mechanism for chorismate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetics and mechanism of acetohydroxy acid synthase isozyme III from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A systems level approach to study metabolic networks in prokaryotes with the aromatic amino acid biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. labtestsguide.com [labtestsguide.com]

- 23. mdpi.com [mdpi.com]

The Endogenous Metabolite Phe-Val: A Technical Guide to its Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Phenylalanyl-Valine (Phe-Val), an endogenous metabolite resulting from protein catabolism, is emerging as a molecule of interest in cellular signaling. While historically viewed as a mere intermediate in amino acid metabolism, recent evidence suggests that this compound, along with other dipeptides, may possess distinct biological activities. This technical guide provides an in-depth exploration of the known and potential functions of this compound, with a focus on its role in cell signaling. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction

This compound is a dipeptide composed of L-phenylalanine and L-valine.[1] As a product of incomplete protein digestion and protein breakdown, it is a component of the human metabolome.[1] While many dipeptides are rapidly hydrolyzed into their constituent amino acids, a growing body of research indicates that some possess intrinsic physiological or cell-signaling capabilities.[2] This guide focuses on the current understanding of this compound's function as an endogenous metabolite, moving beyond its role as a simple metabolic intermediate.

Known and Potential Signaling Functions of this compound

Current research points to several signaling pathways that may be modulated by this compound and related dipeptides.

Regulation of the p38 MAPK–Smad3 Signaling Pathway

Metabolomic studies have identified this compound as one of several dipeptide species that accumulate to significantly higher levels in chronic myelogenous leukemia (CML) stem cells compared to normal hematopoietic stem cells. This accumulation is linked to the activation of a nutrient-associated signaling pathway involving p38 Mitogen-Activated Protein Kinase (p38MAPK) and Smad3, which is crucial for the maintenance of CML stem cells.[1]

The proposed mechanism involves the uptake of dipeptides by transporters such as Solute Carrier Family 15 Member 2 (SLC15A2), which is upregulated in CML stem cells.[3] The increased intracellular concentration of dipeptides, including this compound, triggers the activation of the p38MAPK pathway. Activated p38MAPK, in turn, can phosphorylate Smad3 at its linker region, a non-canonical activation that promotes the survival and maintenance of CML stem cells.[1]

Potential Interaction with the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a role in sensing various nutrients, including amino acids and peptides. Activation of CaSR can trigger intracellular calcium signaling.[4] There is evidence that dipeptides can act as agonists for CaSR, leading to downstream cellular responses.[1][4] While direct evidence for this compound is pending, its potential to interact with CaSR and modulate intracellular calcium levels warrants further investigation.

Angiotensin-Converting Enzyme (ACE) Inhibition

The dipeptide Val-Phe, the reverse sequence of this compound, has demonstrated in vitro angiotensin-converting enzyme (ACE) inhibitory activity and in vivo antihypertensive effects in spontaneously hypertensive rats.[5] While Ala-Val-Phe was also studied, it was suggested that its in vivo activity was due to its hydrolysis to Val-Phe.[5] This suggests that this compound may also possess ACE inhibitory properties, a hypothesis that requires direct experimental validation.

Quantitative Data

Quantitative data on the specific biological activities of this compound are limited. However, data from related compounds provide a basis for estimating its potential potency.

| Compound | Biological Activity | IC50 / Ki | Reference |

| PAC-Phe-Val (derivative) | HIV-1 Protease Inhibition | IC50: 33 nM (racemic), 1 nM (most potent isomer) | [6][7] |

| H-(2R,3S)-delta EPhe-Phe-OMe | Chymotrypsin Inhibition | Ki: 0.16 mM | [8] |

| Val-Phe | ACE Inhibition | Not specified in abstract | [5] |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Experimental Protocols

This section details key experimental protocols for the synthesis, analysis, and functional characterization of this compound.

Synthesis and Purification of this compound

Solid-Phase Peptide Synthesis (SPPS) is a standard method for synthesizing this compound.

-

Resin Preparation: Start with a pre-loaded Valine resin (e.g., Fmoc-Val-Wang resin).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Coupling: Activate the carboxyl group of Fmoc-protected Phenylalanine (Fmoc-Phe-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA. Add this activated amino acid to the deprotected resin to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

-

Final Deprotection: Remove the final Fmoc group from the Phenylalanine residue.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and analytical RP-HPLC.

Quantification of this compound in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of peptides in complex biological matrices.

-

Sample Preparation:

-

For plasma or serum: Perform protein precipitation using a solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the precipitated proteins.

-

For tissues: Homogenize the tissue in an appropriate buffer, followed by protein precipitation.

-

For cell culture media or lysates: Centrifuge to remove cellular debris.

-

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled this compound internal standard to the sample to correct for matrix effects and variations in sample processing and instrument response.

-

Solid-Phase Extraction (SPE) (Optional): For complex matrices, use SPE to clean up the sample and enrich for the analyte.

-

LC Separation: Inject the prepared sample onto an RP-HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other components.

-

MS/MS Detection:

-

Ionize the eluting this compound using electrospray ionization (ESI) in positive ion mode.

-

Select the precursor ion (the protonated molecule [M+H]+) of this compound in the first quadrupole (Q1).

-

Fragment the precursor ion in the collision cell (Q2).

-

Monitor specific product ions in the third quadrupole (Q3).

-

Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Competitive Binding Assay

This assay can be used to determine if this compound binds to a specific receptor or enzyme.

-

Plate Coating: Coat a 96-well plate with a known ligand for the target protein.

-

Blocking: Block non-specific binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).

-

Competition: In separate tubes, pre-incubate the target protein with varying concentrations of this compound.

-

Binding: Add the pre-incubated mixtures to the coated plate and incubate to allow the unbound target protein to bind to the immobilized ligand.

-

Washing: Wash the plate to remove unbound proteins and peptides.

-

Detection: Add a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme and measure the signal. A decrease in signal with increasing concentrations of this compound indicates competitive binding.

Cell Viability (MTT) Assay

This assay can determine the effect of this compound on the viability and proliferation of cells.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

The dipeptide this compound is an endogenous metabolite with the potential to act as a signaling molecule. Its confirmed involvement in the p38MAPK-Smad3 pathway in the context of CML provides a strong foundation for further investigation into its role in cancer biology and other cellular processes. The potential for this compound to interact with the CaSR and inhibit ACE opens up additional avenues of research in nutrient sensing and cardiovascular regulation.

Future research should focus on:

-

Elucidating the specific receptor(s) for this compound.

-

Determining the binding affinity and quantitative biological activity (e.g., EC50, IC50) of this compound in various signaling pathways.

-

Investigating the broader physiological and pathophysiological roles of this compound in different tissues and disease models.

-

Exploring the therapeutic potential of targeting this compound signaling pathways.

The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals to advance our understanding of this intriguing endogenous metabolite.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Calcium-sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ala-Val-Phe and Val-Phe: ACE inhibitory peptides derived from insect protein with antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of the Phenylalanine-Valine (Phe-Val) Dipeptide Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and analysis of the dipeptide Phenylalanine-Valine (Phe-Val). The methodologies and data presented herein are essential for researchers in the fields of biochemistry, medicinal chemistry, and drug development who require a detailed understanding of the physicochemical properties of this peptide.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and primary structure of peptides. For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides definitive evidence of its amino acid sequence.

Quantitative Mass Spectrometry Data

The fragmentation of the protonated this compound molecule ([M+H]⁺) in the gas phase primarily occurs at the peptide bond, leading to the formation of b- and y-type fragment ions. The masses of these fragments allow for the confirmation of the amino acid sequence.

| Ion Type | Sequence | Theoretical m/z | Observed m/z | Relative Intensity |

| Precursor Ion [M+H]⁺ | This compound | 265.15 | 265.154669[1] | 100% |

| b₁ | Phe | 148.08 | 120.082223 (as immonium ion)[1] | 85% |

| y₁ | Val | 118.09 | - | - |

| Immonium Ion (Phe) | 120.08 | 120.080658[2] | High | |

| Immonium Ion (Val) | 72.08 | 72.08091[2] | High |

Note: The observed m/z values are from public databases and may have been acquired under different experimental conditions. Relative intensities are approximate and can vary. The b₁ ion is often observed as its corresponding immonium ion after the loss of CO.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of this compound

This protocol is adapted from methodologies used for the analysis of short peptides.[3]

-

Sample Preparation: Dissolve high-purity (>95%) synthetic L-Phenylalanyl-L-Valine in a solution of 0.1% formic acid in water to a final concentration of 1-10 pmol/µL.

-

Chromatographic Separation (Optional but Recommended): Inject 1-5 µL of the sample onto a C18 reverse-phase HPLC column. Elute the peptide using a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid). A typical gradient might run from 5% to 60% acetonitrile over 20-30 minutes.

-

Mass Spectrometry Analysis:

-

The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a mass spectrometer.

-

MS1 Scan: Perform a full scan in positive ion mode to identify the precursor ion of this compound. The expected [M+H]⁺ ion is at m/z 265.15.[1]

-

Ion Isolation: Isolate the precursor ion (m/z 265.15) using the quadrupole.

-

Collision-Induced Dissociation (CID): Subject the isolated precursor ion to fragmentation using an inert gas such as argon or nitrogen. The collision energy should be optimized to achieve a good distribution of fragment ions.

-

MS2 Scan: Acquire the tandem mass spectrum of the resulting fragment ions.

-

-

Data Analysis: Analyze the MS2 spectrum to identify the b- and y-ion series, as well as characteristic immonium ions, to confirm the this compound sequence.

Experimental Workflow: MS/MS Analysis of this compound

Caption: Workflow for this compound sequencing by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For this compound, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments provide detailed information about atomic connectivity and spatial arrangement.

Quantitative NMR Data

Table 2.1: Solid-State ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| Phe Cγ (aromatic) | 136.9[4] |

Note: Chemical shifts are highly dependent on the solvent, pH, and temperature.

Table 2.2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton | Residue | Predicted Chemical Shift (ppm) | Multiplicity |

| α-H | Phe | ~4.0 - 4.2 | Doublet of doublets |

| β-H₂ | Phe | ~3.1 - 3.3 | Multiplet |

| Aromatic-H | Phe | ~7.2 - 7.4 | Multiplet |

| α-H | Val | ~3.8 - 4.0 | Doublet |

| β-H | Val | ~2.1 - 2.3 | Multiplet |

| γ-CH₃ | Val | ~0.9 - 1.1 | Doublet |

Note: These are predicted values based on data for individual amino acids and general peptide characteristics. Actual values will vary.

Experimental Protocol: 1D and 2D NMR of this compound

This protocol is adapted from a detailed guide for the NMR analysis of a tripeptide.

-

Sample Preparation:

-

Dissolve 1-5 mg of high-purity (>95%) this compound in 500-600 µL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O). Using a H₂O/D₂O mixture is preferable for observing exchangeable amide protons.

-

Adjust the pH to a desired value (e.g., 7.0) using deuterated acid (DCl) or base (NaOD).

-

Transfer the solution to a 5 mm high-precision NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹H spectrum to assess sample purity and identify proton environments.

-

Acquire a 1D ¹³C spectrum to identify carbon environments.

-

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish through-bond proton-proton connectivities within each amino acid residue.

-

Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

-

-

Data Analysis:

-

Reference the spectra using an internal standard (e.g., DSS or TSP).

-

Integrate the 1D ¹H spectrum to determine the relative number of protons.

-

Analyze the cross-peaks in the COSY spectrum to trace the spin systems of the Phenylalanine and Valine residues.

-

Use the HSQC spectrum to assign the ¹³C chemical shifts based on the proton assignments.

-

Experimental Workflow: NMR Structural Analysis of this compound

Caption: Workflow for the structural analysis of this compound using NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of peptides by probing the vibrational modes of the peptide backbone, particularly the Amide I and Amide II bands.

Quantitative FTIR Data

The positions of the Amide I and Amide II bands are sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). For a short dipeptide like this compound in solution, a random coil conformation is generally expected.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Assignment |

| Amide I (C=O stretch) | ~1640 - 1650 | Random Coil |

| Amide II (N-H bend, C-N stretch) | ~1540 - 1550 | Random Coil |

| Phenyl Ring C=C Stretch | ~1600 | Phenylalanine side chain |

Note: The FTIR spectrum of L-Phe-L-Phe-L-Val shows a maximum at 1641 cm⁻¹, indicative of a disordered random coil structure.[5]

Experimental Protocol: FTIR Spectroscopy of this compound

-

Sample Preparation:

-

For solution-state analysis, dissolve the peptide in a suitable solvent that has low absorbance in the region of interest (e.g., D₂O). The concentration should be in the range of 1-10 mg/mL.

-

For solid-state analysis, prepare a KBr pellet by mixing a small amount of the peptide with dry KBr powder and pressing it into a transparent disk.

-

-

FTIR Data Acquisition:

-

Record a background spectrum of the solvent or the KBr pellet.

-

Place the sample in the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

Identify the characteristic Amide I and Amide II bands.

-

The position of the Amide I band can be used to infer the predominant secondary structure of the dipeptide.

-

Experimental Workflow: FTIR Analysis of this compound

Caption: Workflow for the FTIR analysis of this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for studying the secondary structure and conformational changes of chiral molecules like peptides in solution. It measures the differential absorption of left and right circularly polarized light.

Quantitative CD Data

The CD spectrum of a peptide in the far-UV region (190-250 nm) is characteristic of its secondary structure. For this compound, which is not expected to form a stable secondary structure in solution, a spectrum indicative of a random coil is anticipated.

| Secondary Structure | Characteristic Wavelengths (nm) |

| Random Coil | Strong negative band around 198 nm, weak positive band around 220 nm |

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |

| β-Sheet | Negative band around 218 nm, positive band around 195 nm |

Note: The CD spectrum of L-Phe-L-Phe-L-Val suggests a random coil conformation.[6] The chirality of the constituent amino acids significantly influences the CD signal.[6]

Experimental Protocol: CD Spectroscopy of this compound

-

Sample Preparation:

-

Ensure the peptide is of high purity (>95%) as determined by HPLC.

-

Prepare a stock solution of the peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).

-

The final concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.

-

-

CD Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record a baseline spectrum of the buffer.

-

Record the CD spectrum of the peptide sample from ~260 nm to ~190 nm.

-

Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity [θ].

-

Analyze the shape and magnitude of the spectrum to determine the predominant secondary structure.

-

Experimental Workflow: CD Analysis of this compound

Caption: Workflow for the CD spectroscopic analysis of this compound.

References

Investigating the Self-Assembly Properties of Phenylalanine-Valine (Phe-Val) and its Analogs: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The self-assembly of short peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, with profound implications for drug delivery, tissue engineering, and biomaterials science. While the dipeptide Phenylalanine-Valine (Phe-Val) in its homochiral L-Phe-L-Val form has been found to not self-assemble under commonly tested laboratory conditions, its constituent amino acids are integral to many self-assembling systems.[1] This technical guide explores the self-assembly properties of heterochiral this compound analogs and longer peptide sequences incorporating the this compound motif. By examining these related structures, we can elucidate the critical molecular interactions that drive the formation of ordered supramolecular architectures. This document provides a compendium of quantitative data, detailed experimental protocols, and visual representations of experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Role of Chirality and Sequence in this compound Self-Assembly

The propensity of short peptides to self-assemble is dictated by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. The spatial arrangement of amino acid side chains and the overall molecular geometry, heavily influenced by chirality, are critical determinants of whether a peptide will form ordered nanostructures.

While diphenylalanine (Phe-Phe), a core recognition motif of the Alzheimer's β-amyloid peptide, readily self-assembles into a variety of nanostructures, the inclusion of a valine residue in L-Phe-L-Val appears to hinder this process.[1] However, strategic modifications, such as altering the chirality of one of the amino acids (e.g., D-Phe-L-Val), can restore the ability to form nanotubes and other ordered assemblies.[1] This highlights the crucial role of stereochemistry in directing the self-assembly pathway.

Furthermore, the incorporation of this compound into longer tripeptide sequences, such as Phe-Phe-Val, has been shown to yield hydrogels at physiological pH, particularly in heterochiral forms.[2] These findings underscore the importance of sequence context and chirality in modulating the self-assembly behavior of this compound containing peptides.

Quantitative Data on the Self-Assembly of this compound Analogs

The following tables summarize key quantitative parameters associated with the self-assembly of various this compound-containing peptides and related structures. These data are compiled from multiple studies to provide a comparative overview.

Table 1: Morphological Characteristics of Self-Assembled this compound Analogs and Related Peptides

| Peptide Sequence | Assembled Morphology | Dimensions | Method of Observation |

| D-Phe-L-Val | Nanotubes | Not specified | Inferred from gelation |

| Phe-Phe-Val (heterochiral) | Nanofibers, Hydrogel | Not specified | Visual observation of gel |

| Fmoc-Phe-Val | Fibrillar structures | Not specified | Inferred from hydrogel formation |

| Leu-Phe | Hydrogel | Not specified | Visual observation of gel |

| Ile-Phe | Nanofibrillar hydrogels | Not specified | Visual observation of gel |

Table 2: Spectroscopic Properties of Self-Assembled this compound Analogs and Related Peptides

| Peptide Sequence | Spectroscopic Technique | Key Findings |

| Nva-Phe Isomers | Circular Dichroism (CD) | Spectra characterized by peaks at 198 and 218 nm, indicative of β-structures.[3] |

| FFFF-PEG | Circular Dichroism (CD) | Positive maximum at 220 nm, assigned to n-π* transitions from aromatic stacking.[4] |

| FFF Assemblies | Fourier-Transform Infrared (FTIR) Spectroscopy | Sharp peak at 1630 cm⁻¹ in the amide I region, consistent with extended β-sheet structure.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the self-assembly of peptide nanostructures.

Peptide Synthesis and Purification

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) based on Fmoc (9-fluorenylmethyloxycarbonyl) N-protection chemistry.[3] Following synthesis, peptides are cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptides are confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, and electrospray ionization mass spectrometry (ESI-MS).[3]

Self-Assembly Induction

A common method to induce self-assembly is through a pH trigger. The peptide is first dissolved in an alkaline solution (e.g., aqueous sodium phosphate (B84403) at pH ~12) to ensure complete dissolution and prevent premature aggregation due to repulsion between negatively charged carboxylate groups.[6] Self-assembly is then initiated by diluting the alkaline peptide solution with a mildly acidic buffer to a final neutral pH (e.g., 7.3).[6] This neutralization allows for the formation of zwitterions, which can then interact via salt bridges and other non-covalent forces to drive self-assembly.[6]

Transmission Electron Microscopy (TEM)

TEM is a high-resolution imaging technique used to visualize the morphology of self-assembled nanostructures.

-

Sample Preparation (Negative Staining): A small aliquot (e.g., 4 µl) of the peptide solution is applied to a carbon-coated copper grid.[7] The grid is then blotted to remove excess solution, washed twice with filtered water, and stained with a solution of a heavy metal salt, such as 2% (w/v) uranyl acetate.[7] The stain creates a high-contrast background against which the lighter peptide structures can be visualized.

-

Imaging: The prepared grids are examined using a transmission electron microscope operated at a suitable accelerating voltage (e.g., 80 kV).[7] Images are captured at various magnifications to observe both the overall morphology and fine structural details.

Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical information about the sample surface at the nanoscale.

-

Sample Preparation: A dilute solution of the self-assembled peptide is deposited onto a freshly cleaved mica surface. The sample is then allowed to air-dry before imaging.

-

Imaging: Imaging is typically performed in tapping mode to minimize damage to the soft peptide structures. A sharp silicon or silicon nitride tip attached to a flexible cantilever scans the sample surface. The interaction forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodetector. This information is used to construct a 3D image of the surface topography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.

-

Sample Preparation: Peptide solutions are prepared in a suitable buffer (e.g., 50 mM phosphate buffer at pH 6) at a known concentration.[8]

-

Data Acquisition: CD spectra are recorded using a spectropolarimeter. Far-UV spectra (typically 190-260 nm) are collected to probe the peptide backbone conformation. The resulting spectra can be analyzed to identify characteristic signals for α-helical, β-sheet, and random coil structures. For instance, β-structures often exhibit characteristic peaks around 198 and 218 nm.[3]

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor the aggregation process, often with the aid of specific fluorescent probes.

-

Thioflavin T (ThT) Assay: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures. A solution of the peptide is incubated with ThT, and the fluorescence emission is monitored over time (e.g., excitation at 450 nm, emission at 489 nm).[9] An increase in fluorescence intensity is indicative of the formation of β-sheet-rich aggregates.

-

Intrinsic Tryptophan/Tyrosine Fluorescence: For peptides containing tryptophan or tyrosine residues, changes in their intrinsic fluorescence can be monitored. Aggregation can lead to a shift in the emission maximum and changes in fluorescence intensity due to alterations in the local environment of the aromatic side chains. Spectra are typically recorded with excitation at 280-295 nm and emission scanned from 300-450 nm.[10][11]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the investigation of peptide self-assembly.

Caption: General experimental workflow for investigating peptide self-assembly.

References

- 1. Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine [mdpi.com]

- 2. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arts.units.it [arts.units.it]

- 4. scispace.com [scispace.com]

- 5. Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]